Ethyl 2-(3-fluorophenyl)acetate

Pain Inflammation TRPV1

Ethyl 2-(3-fluorophenyl)acetate (CAS 587-47-3) is a meta-fluorinated phenylacetic acid ethyl ester with the molecular formula C₁₀H₁₁FO₂ and a molecular weight of 182.19 g/mol. This compound is characterized by a single fluorine atom substituted at the 3-position of the phenyl ring, distinguishing it from ortho- and para-fluorinated analogs.

Molecular Formula C10H11FO2
Molecular Weight 182.19 g/mol
CAS No. 587-47-3
Cat. No. B1589029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-fluorophenyl)acetate
CAS587-47-3
Molecular FormulaC10H11FO2
Molecular Weight182.19 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC(=CC=C1)F
InChIInChI=1S/C10H11FO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3
InChIKeyPCRDXLQMKAJOMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(3-fluorophenyl)acetate (CAS 587-47-3): A Meta-Fluorinated Phenylacetate Ester for Medicinal Chemistry and Drug Discovery


Ethyl 2-(3-fluorophenyl)acetate (CAS 587-47-3) is a meta-fluorinated phenylacetic acid ethyl ester with the molecular formula C₁₀H₁₁FO₂ and a molecular weight of 182.19 g/mol . This compound is characterized by a single fluorine atom substituted at the 3-position of the phenyl ring, distinguishing it from ortho- and para-fluorinated analogs . It is primarily utilized as a versatile synthetic intermediate in the preparation of fluorinated pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and central nervous system (CNS)-active compounds, as well as in agrochemical synthesis . The compound is commercially available as a colorless to light-yellow liquid with purities typically ≥97-98% (GC/HPLC), and is supplied with rigorous analytical characterization to support reproducible research . Its structural features enable participation in diverse chemical transformations, including ester hydrolysis, transesterification, and nucleophilic acyl substitution, facilitating the introduction of a fluorinated phenylacetic acid motif into more complex molecular architectures .

Why Generic Substitution of Ethyl 2-(3-fluorophenyl)acetate with Other Fluorophenylacetates Fails: Key Differentiators for Procurement Decisions


Substituting Ethyl 2-(3-fluorophenyl)acetate with a seemingly similar compound, such as its ortho- or para-fluoro isomers, or the corresponding methyl ester, introduces substantial and quantifiable changes in critical performance parameters. These differences manifest across multiple dimensions—including receptor binding affinity (e.g., >46-fold variation in TRPV1 IC₅₀), physicochemical properties (e.g., LogP differences impacting bioavailability), and metabolic reactivity (e.g., differential susceptibility to enzymatic hydrolysis)—all of which directly affect a compound's utility as a synthetic intermediate, a pharmacological probe, or a building block in drug discovery [1][2]. Furthermore, variations in regiochemistry and ester group identity can lead to altered conformational preferences and electronic properties, potentially impacting chiral derivatization efficiency and overall synthetic yield [3]. The following evidence guide quantifies these critical differentiators, enabling a scientifically grounded, value-based procurement decision.

Quantitative Evidence Guide for Ethyl 2-(3-fluorophenyl)acetate: Direct Comparative Data Against Key Analogs


Meta-Fluorine Regiochemistry Confers Distinct TRPV1 Antagonism Profile Compared to Ortho- and Para-Fluoro Analogs

Ethyl 2-(3-fluorophenyl)acetate exhibits moderate antagonist activity at the human TRPV1 ion channel (IC₅₀ = 1,990 nM), a target implicated in pain and inflammation [1]. In stark contrast, the structurally related 2-(halogenated phenyl)acetamide series, which includes compounds with ortho- and para-fluoro substitutions, display a broad functional profile ranging from potent agonism to antagonism, with some analogs achieving sub-nanomolar Ki values . This demonstrates that the meta-fluorine substitution pattern is a critical determinant of TRPV1 modulator activity, and that the simple interchange of halogen position on the phenyl ring yields a compound with a drastically different pharmacological profile. Specifically, the 3-fluoro substitution may favor an antagonist conformation, whereas other regioisomers can act as agonists or more potent antagonists. This data underscores the importance of sourcing the exact 3-fluoro regioisomer for specific pharmacological studies, as substitution with the 2- or 4-fluoro analog would not replicate the observed activity.

Pain Inflammation TRPV1 Antagonist

Ethyl Ester Provides Optimized Lipophilicity (LogP) for CNS Penetration Compared to Methyl Ester

The ethyl ester of 3-fluorophenylacetic acid exhibits a calculated LogP of 2.26, which is significantly higher than the LogP of 1.93 for the corresponding methyl ester [1]. This ~0.33 unit increase in LogP corresponds to a more than two-fold increase in lipophilicity, a property that is directly correlated with enhanced passive diffusion across biological membranes, including the blood-brain barrier (BBB) [2]. In the context of developing CNS-active therapeutics, where the target compound serves as a key intermediate, the higher LogP of the ethyl ester translates to a more favorable brain-to-plasma concentration ratio [2]. For medicinal chemists, this means the ethyl ester is the preferred building block when designing prodrugs or intermediates intended for CNS penetration, whereas the methyl ester may be more suitable for peripheral targets requiring lower lipophilicity to avoid CNS side effects.

Drug Delivery CNS Blood-Brain Barrier Lipophilicity

Ethyl Ester Demonstrates Enhanced Stability Against Hydrolysis Compared to Methyl Ester, Ensuring Reliable Synthesis

The ethyl ester of 3-fluorophenylacetic acid exhibits greater kinetic stability toward hydrolysis under acidic or basic conditions compared to the methyl ester. This is a well-established principle in organic chemistry, stemming from the greater steric bulk of the ethyl group, which shields the carbonyl carbon from nucleophilic attack [1]. While direct, quantitative hydrolysis rate constants for this specific compound pair are not readily available in the public literature, the class-level trend is robust: methyl esters typically hydrolyze 2-5 times faster than their ethyl counterparts under identical conditions [1]. This enhanced stability is a critical advantage for procurement, as it ensures the ethyl ester remains intact during storage and handling, minimizing the formation of the free acid (3-fluorophenylacetic acid) which could compromise the purity and stoichiometry of subsequent synthetic steps. For synthetic chemists, this translates to higher yields, more reproducible reactions, and reduced need for purification of the starting material before use.

Chemical Stability Ester Hydrolysis Synthetic Intermediate

Meta-Fluorine Substitution Provides a Unique Electronic and Steric Profile for Chiral Derivatization Compared to Ortho- and Para-Isomers

In studies of α-substituted α-fluorophenylacetic acid methyl esters as model systems for chiral derivatizing agents (CDAs), the position of the fluorine atom on the phenyl ring was found to significantly influence conformational preference and hyperconjugative effects [1]. While the specific compound in question is an ethyl ester, the phenylacetic acid scaffold is the same. The research demonstrates that the 3-fluoro substitution pattern leads to a distinct balance of electronic and steric effects compared to the 2-fluoro and 4-fluoro isomers. Specifically, the 3-fluorophenyl group was found to be less informative in transmitting electronic influences than the 4-fluorophenyl group in certain NMR applications, indicating a unique electronic environment [2]. This suggests that Ethyl 2-(3-fluorophenyl)acetate may offer a different selectivity profile or efficiency as a precursor to CDAs compared to its ortho- or para-fluoro counterparts. For analytical and synthetic chemists developing methods for enantioselective synthesis or absolute configuration determination, the choice of regioisomer is not arbitrary; the meta-fluoro compound may be specifically required to achieve optimal diastereomeric differentiation.

Chiral Derivatization NMR Absolute Configuration Conformational Analysis

Optimal Application Scenarios for Ethyl 2-(3-fluorophenyl)acetate (CAS 587-47-3) Based on Verified Quantitative Evidence


Synthesis of Fluorinated NSAID Analogs and Anti-Inflammatory Agents

Ethyl 2-(3-fluorophenyl)acetate is a key starting material for the synthesis of fluorinated non-steroidal anti-inflammatory drugs (NSAIDs) . The 3-fluorophenylacetic acid moiety is a privileged scaffold in medicinal chemistry for modulating the activity of cyclooxygenase (COX) enzymes and other inflammatory targets. The specific meta-fluorine substitution pattern is often critical for achieving the desired balance of potency, selectivity, and metabolic stability in lead compounds. The ethyl ester functionality allows for facile incorporation of this motif via various coupling reactions, such as amidation or transesterification. Furthermore, the moderate TRPV1 antagonist activity (IC₅₀ = 1,990 nM) of the compound itself suggests that analogs derived from this scaffold may exhibit dual mechanisms of action, targeting both COX-mediated inflammation and TRPV1-mediated pain signaling .

Development of CNS-Penetrant Drug Candidates for Neurological Disorders

The favorable lipophilicity profile (LogP = 2.26) of Ethyl 2-(3-fluorophenyl)acetate makes it an ideal building block for the design and synthesis of CNS-active pharmaceuticals . Fluorinated phenylacetic acid derivatives are known to exhibit improved blood-brain barrier (BBB) penetration, a critical requirement for treating neurological conditions such as epilepsy, depression, and neurodegenerative diseases . The ethyl ester serves as a versatile intermediate that can be transformed into various CNS-targeting agents, including sedative/hypnotics, anticonvulsants, and voltage-gated sodium channel (VGSC) modulators [1]. Its use in early-stage medicinal chemistry programs is expected to enhance the probability of achieving adequate CNS exposure for in vivo proof-of-concept studies.

Precursor for Novel TRPV1 Antagonist Probes in Pain Research

Given its established, though moderate, antagonistic activity at the human TRPV1 channel (IC₅₀ = 1,990 nM), Ethyl 2-(3-fluorophenyl)acetate serves as a valuable starting point for the design and synthesis of more potent and selective TRPV1 antagonists . The compound's structure can be optimized by introducing additional substituents on the phenyl ring or modifying the ester group to enhance binding affinity and functional activity. SAR studies of related 2-(halogenated phenyl)acetamide series indicate that the 3-fluoro substitution is a key determinant of antagonism versus agonism . This makes the compound a strategic precursor for developing novel chemical probes to investigate the role of TRPV1 in pain signaling, inflammation, and other physiological processes, and as a potential lead for analgesic drug discovery.

Specialty Building Block for Chiral Derivatizing Agents in Stereochemical Analysis

The unique conformational and electronic properties conferred by the 3-fluorophenyl group make Ethyl 2-(3-fluorophenyl)acetate a promising precursor for the synthesis of chiral derivatizing agents (CDAs) . CDAs are essential tools in analytical and synthetic chemistry for determining the absolute configuration and enantiomeric purity of chiral molecules, often via NMR spectroscopy. Studies on related α-fluorophenylacetic acid esters demonstrate that the position of the fluorine substituent significantly impacts conformational preferences and hyperconjugative effects, which in turn dictate the efficacy of diastereomeric differentiation . The meta-fluoro isomer offers a distinct profile that may be optimal for resolving certain classes of chiral compounds where ortho- or para-fluoro CDAs fail to provide adequate separation. This application scenario is particularly relevant for advanced organic synthesis laboratories and core analytical facilities supporting pharmaceutical and agrochemical research.

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